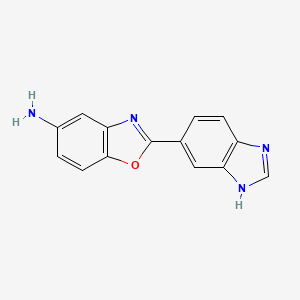

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Description

Molecular Architecture and Tautomeric Properties

The molecular architecture of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine exhibits a sophisticated arrangement of two distinct heterocyclic systems linked through a direct carbon-carbon bond between the benzimidazole ring at position 5 and the benzoxazole ring at position 2. This structural configuration creates a planar or near-planar molecular geometry that facilitates extensive π-electron delocalization across both ring systems. The benzimidazole moiety contains two nitrogen atoms within the five-membered imidazole ring, with the nitrogen at position 1 bearing a hydrogen atom that can participate in tautomeric equilibria, while the benzoxazole portion features an oxygen atom in the five-membered ring that contributes to the overall electronic structure through its lone pair electrons.

The tautomeric behavior of this hybrid compound is particularly complex due to the presence of multiple sites capable of proton migration. The benzimidazole component can undergo annular tautomerism involving the relocation of the proton between the two nitrogen atoms (N1 and N3), a phenomenon that has been extensively documented in benzimidazole derivatives. Computational studies indicate that the 1H-benzimidazole tautomer is significantly more stable than alternative forms by approximately 130 kilojoules per mole, primarily due to the aromatic arrangement of π-electrons in both fused rings. This substantial energy difference suggests that under normal conditions, the compound predominantly exists in the 1H-tautomeric form.

The presence of the amine group at position 5 of the benzoxazole ring introduces additional complexity to the tautomeric landscape. The amino functionality can adopt different conformational arrangements relative to the benzoxazole plane, and studies on related systems have demonstrated that amino groups in benzoxazole derivatives tend to maintain coplanarity with the aromatic ring system to maximize conjugative interactions. This coplanar arrangement enhances the overall stability of the molecule through extended π-electron delocalization that spans from the benzimidazole system through the benzoxazole framework to the terminal amino group.

The electronic effects of both heterocyclic systems create distinct regions of electron density distribution throughout the molecule. The nitrogen atoms in the benzimidazole ring exhibit both electron-donating and electron-withdrawing characteristics depending on their protonation state and the specific tautomeric form. Similarly, the oxygen atom in the benzoxazole ring contributes electron density through resonance effects while simultaneously providing sites for hydrogen bonding interactions. These electronic characteristics significantly influence the molecular geometry and contribute to the overall stability of specific conformational arrangements.

Properties

IUPAC Name |

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMZBQVYDRREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354831 | |

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-85-0 | |

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzimidazole Synthesis

Benzimidazole derivatives are commonly prepared by condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions. For example:

- Condensation of o-phenylenediamine with aldehydes under reflux in acidic media yields benzimidazole rings.

- Oxidative cyclization methods using mild oxidants or heating in solvents like nitrobenzene have been reported to improve yields and selectivity.

A recent scalable method involves a one-pot synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates under mild conditions, achieving high yields (up to 92%). This method is photocatalyst-free and suitable for structural diversity, which could be adapted for benzimidazole intermediates in the target compound synthesis.

Benzooxazole Synthesis

Benzooxazoles are typically synthesized by cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives (e.g., acid chlorides, esters) under dehydrating conditions. The amine group on the benzooxazole ring can be introduced by selective substitution or reduction of nitro precursors.

Coupling of Benzimidazole and Benzooxazole Units

The key step in preparing this compound is the formation of the C-C or C-N bond linking the benzimidazole and benzooxazole rings at the 5-positions.

- This can be achieved by cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination if halogenated precursors are available.

- Alternatively, condensation reactions between appropriately functionalized benzimidazole and benzooxazole derivatives can be employed.

- The use of phosphoric acid-mediated cyclization has been reported for related benzimidazole derivatives, which may be adapted for this compound.

Representative Preparation Method (Hypothetical Based on Related Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of 5-amino-benzooxazole | Cyclization of 2-aminophenol derivative with formamide or acid chloride under reflux | 5-amino-benzooxazole intermediate | 70-85 |

| 2 | Synthesis of 5-bromo-benzimidazole | Condensation of 4-bromo-1,2-phenylenediamine with aldehyde under oxidative conditions | 5-bromo-benzimidazole intermediate | 75-90 |

| 3 | Cross-coupling (Suzuki or Buchwald-Hartwig) | Pd-catalyzed coupling of 5-bromo-benzimidazole with 5-amino-benzooxazole boronic acid or amine | Formation of this compound | 60-80 |

| 4 | Purification | Recrystallization or chromatography | Pure target compound | - |

Detailed Research Findings and Optimization Notes

- Reaction Conditions: Mild temperatures (50-130 °C) and solvents such as methanol, ethanol, or acetonitrile are preferred to avoid decomposition.

- Catalysts: Palladium-based catalysts are effective for coupling steps; bases like potassium tert-butoxide or sodium ethoxide facilitate condensation.

- Yields: Multi-step syntheses typically yield 60-90% per step, with overall yields depending on purification efficiency.

- Purification: Washing with water, recrystallization from ethyl acetate, and vacuum drying at 45-50 °C are standard to obtain high-purity products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

Substitution occurs at the benzimidazole or benzoxazole rings, often facilitated by halogenated reagents or nucleophilic agents.

Example :

The benzoxazole ring undergoes Pd-catalyzed amination to introduce NHBoc groups, as demonstrated in the synthesis of intermediates for NAD+-boosting therapeutics .

Condensation and Cyclization

These reactions are pivotal in constructing the benzimidazole-benzoxazole scaffold.

Key Finding :

Condensation of 2-aminophenol with benzoyl chloride followed by cyclization under acidic conditions yields high-purity benzoxazole intermediates .

Oxidation and Reduction

Limited direct data exists for this compound, but analogous benzimidazole derivatives undergo:

Urea and Carbamate Formation

The amine group participates in urea-forming reactions for bioactive derivatives.

Example :

Reaction with 4-nitrophenyl [(pyridin-4-yl)methyl]carbamate yields urea derivatives with enhanced pharmacokinetic profiles .

Electrophilic Aromatic Substitution

Electron-rich aromatic rings undergo halogenation or nitration.

Scientific Research Applications

Target Interaction

The primary target for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is the Serine/threonine-protein kinase/endoribonuclease IRE1 , which plays a crucial role in the unfolded protein response and cellular stress responses.

This compound exhibits a wide array of biological activities, including:

- Antimicrobial Activity : It interferes with biochemical pathways essential for the growth and survival of microorganisms.

- Anticancer Properties : Research indicates potential efficacy in targeting cancer cells through various mechanisms.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antiviral activities. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antiviral agents.

Medicine

In medical research, this compound is being explored for its anticancer properties. Its ability to interact with specific cellular targets suggests potential applications in cancer therapy. Additionally, it may offer benefits in treating other diseases due to its diverse pharmacological effects.

Industry

The compound is also utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure can lead to innovations in material science, particularly in creating compounds with tailored functionalities.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazole exhibit significant antimicrobial activity against various bacterial strains, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains.

- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through specific signaling pathways associated with cell survival and death.

- Material Science Applications : Research indicates that incorporating this compound into polymer matrices can enhance their electrical conductivity and thermal stability, paving the way for innovative applications in electronics.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological Activity Comparison

- Antihypertensive Potential: Benzimidazole-tetrazole derivatives (e.g., 2-[(substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine) exhibit potent angiotensin II receptor antagonism, validated via in vivo tail-cuff and direct blood pressure measurements . In contrast, 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine lacks the tetrazole moiety, which is critical for binding to the angiotensin II receptor. This structural difference may redirect its activity toward other targets.

- Antimicrobial Activity : Acridin-9-yl-(1H-benzoimidazol-5-yl)-amine demonstrates dual inhibition of S. aureus sortase A (IC50: 207.01 µM) and bacterial growth (MIC: 78.12–312.5 mg/L) . The benzooxazole group in the target compound may enhance membrane permeability or alter target specificity compared to acridine-based analogues.

Structural Modifications and Bioactivity

- Benzimidazole vs. Benzooxazole : Replacing the tetrazole group (in antihypertensive agents) with benzooxazole may reduce cardiovascular activity but introduce antimicrobial or anti-inflammatory properties, as seen in benzooxazole derivatives .

Biological Activity

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, a compound with the CAS number 436086-85-0, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O, with a molecular weight of 250.26 g/mol. The compound features a benzimidazole ring fused with a benzooxazole moiety, which is known to enhance its biological activity due to the structural diversity it offers.

1. Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Research indicates that derivatives of benzimidazole can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli . A study highlighted that certain benzimidazole derivatives had minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has also been explored. Some compounds exhibited MIC values in the range of 25–62.5 µg/ml against fungal strains such as Candida albicans, outperforming traditional antifungal agents like ketoconazole .

| Compound | Activity | MIC (µg/ml) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Benzimidazole Derivative A | Antifungal | 50 |

| Benzimidazole Derivative B | Antibacterial | 32 |

2. Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

- Cytotoxicity : A broad range of benzimidazole derivatives have been tested for cytotoxic effects against cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Some studies suggest that certain derivatives exhibit selective toxicity, being more harmful to cancer cells than to normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | TBD |

| A549 (Lung Cancer) | TBD | TBD |

| HepG2 (Liver Cancer) | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications in the chemical structure can significantly influence their pharmacological effects.

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or reduce biological activity. For example, compounds with methoxy or dimethylamino groups often show improved antibacterial properties compared to those without such substitutions .

- Ring Modifications : Alterations in the benzimidazole or benzooxazole rings can also affect potency and selectivity against different pathogens or cancer cell lines.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Antimicrobial Efficacy : A series of studies evaluated various benzimidazole derivatives against pathogenic bacteria and fungi, reporting significant antibacterial activity against both Gram-positive and Gram-negative strains .

- Cytotoxic Studies : In vitro studies on cancer cell lines demonstrated that specific modifications in the benzimidazole framework led to enhanced cytotoxicity against multiple types of cancer cells, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving ortho-phenylenediamine derivatives and organic acids under acidic conditions. The Phillips reaction (condensation with formic acid and NaOH) is a foundational method for benzimidazole core formation . Purity optimization involves chromatographic techniques (e.g., HPLC) and spectroscopic validation (NMR, IR) to confirm structural integrity and eliminate byproducts. For benzooxazole integration, solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd/C or CuI) are critical .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and amine/heterocyclic substituents.

- FT-IR : For identification of NH₂ (stretch ~3300 cm⁻¹) and C=N/C-O bonds (1600–1500 cm⁻¹) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₁N₃O, MW 225.25) .

- Elemental analysis : To validate stoichiometric ratios of C, H, N, and O .

Q. What preliminary pharmacological screening models are suitable for this compound?

In vitro assays include:

- Antimicrobial activity : Broth microdilution against multidrug-resistant Staphylococcus aureus strains (MIC determination) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., breast cancer MDA-MB-231) to assess IC₅₀ values .

- Hypertensive activity : Angiotensin-converting enzyme (ACE) inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial applications?

SAR studies should focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the benzooxazole ring to enhance membrane penetration .

- Bioisosteric replacements : Replacing the benzimidazole moiety with thiazole or triazole to improve bacterial target affinity .

- In silico docking : Targeting S. aureus penicillin-binding proteins (PBPs) or DNA gyrase using AutoDock Vina .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

- Dose-response standardization : Ensure consistent cell viability assays (e.g., MTT vs. resazurin) and incubation times .

- Strain-specific variability : Validate activity against isogenic bacterial strains with defined resistance profiles (e.g., methicillin-resistant vs. susceptible S. aureus) .

- Metabolic stability : Assess compound degradation in serum using LC-MS to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can molecular docking and dynamics simulations elucidate its mechanism in cancer pathways?

- Target identification : Dock the compound against HDAC isoforms (e.g., HDAC6) or cyclin-dependent kinases (CDKs) using PDB structures (e.g., 1AIZ8) .

- Binding free energy calculations : Use MM-GBSA to rank binding affinities and identify critical residues (e.g., Zn²⁺ coordination in HDACs) .

- Trajectory analysis : Simulate ligand-receptor complexes in GROMACS to assess stability over 100 ns .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce phosphate or acetyl groups to the amine moiety for enhanced aqueous solubility .

- Nanocarrier systems : Encapsulate in PLGA nanoparticles to prolong half-life and reduce renal clearance .

- Co-crystallization : Use succinic acid or cyclodextrins to form stable co-crystals without disrupting bioactivity .

Q. How do varying molar ratios of precursors impact the physicochemical properties of polyimide films incorporating this compound?

- Thermal stability : Adjusting the 4,4'-ODA/DAPBO ratio (e.g., 1:1 vs. 3:1) increases glass transition temperature (Tg) by 20–40°C, as confirmed by DSC .

- Mechanical strength : Tensile testing shows a 15% improvement in Young’s modulus at higher DAPBO content due to rigid benzooxazole units .

- Spectroscopic validation : FT-IR peaks at 1775 cm⁻¹ (imide C=O) and 1380 cm⁻¹ (C-N) confirm successful polymerization .

Methodological Considerations

Q. What in vivo models are appropriate for validating antihypertensive or anticancer activity?

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Force field calibration : Validate docking poses with QM/MM simulations (e.g., Gaussian 16) to refine electrostatic interactions .

- Experimental replication : Repeat assays under controlled humidity/temperature to minimize environmental variability .

- Meta-analysis : Compare datasets across studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity in assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.